Alalevonadifloxacin mesylate is a prodrug form of levonadifloxacin, a novel antibiotic belonging to the benzoquinolizine subclass of quinolone antibiotics. This compound is designed for oral administration and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant bacteria. Alalevonadifloxacin mesylate is characterized by its high bioavailability and efficient cleavage to release the active drug, making it a promising therapeutic option for treating acute bacterial infections, especially in hospitalized patients .
The compound is synthesized from levonadifloxacin, which itself has been developed for parenteral use. Alalevonadifloxacin mesylate was created to enhance the oral bioavailability of levonadifloxacin, addressing its poor absorption when administered orally . The compound has been launched under the brand name EMROK-O in India for treating acute bacterial skin and skin structure infections .
Alalevonadifloxacin mesylate is classified as a small molecule drug and an antibiotic. It acts primarily as a bacterial DNA gyrase inhibitor, disrupting bacterial DNA replication and leading to cell death. Its classification within the broader category of quinolone antibiotics highlights its mechanism of action and therapeutic applications against resistant bacterial strains .
The synthesis of alalevonadifloxacin mesylate involves several chemical reactions starting from 2-bromo-4,5-difluoroacetylaniline as the primary raw material. The process includes:
The final product, alalevonadifloxacin mesylate, is obtained in high yield (approximately 95%) through careful control of reaction conditions and purification steps .
Alalevonadifloxacin mesylate has a complex molecular structure characterized by its benzoquinolizine core. The chemical formula is with a molecular weight of approximately 527.6 g/mol.
The structural representation shows functional groups that include:
Alalevonadifloxacin mesylate participates in various chemical reactions primarily involving hydrolysis to release levonadifloxacin upon administration. The ester bonds formed during synthesis are cleaved enzymatically in vivo, which activates the prodrug.
The cleavage mechanism involves esterases that hydrolyze the L-alanine ester linkage, facilitating the release of the active antibiotic component into systemic circulation. This process enhances the pharmacokinetic profile of levonadifloxacin compared to its parent compound .
Alalevonadifloxacin exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria. By binding to these enzymes, alalevonadifloxacin stabilizes enzyme-DNA complexes that lead to double-stranded breaks in bacterial DNA.
This mechanism results in cell death due to an overload of DNA damage that surpasses the bacteria's repair capabilities. Studies have shown that alalevonadifloxacin demonstrates potent activity against MRSA strains, effectively overcoming common resistance mechanisms associated with other antibiotics .
Relevant analyses indicate that alalevonadifloxacin mesylate maintains favorable properties conducive for therapeutic use .
Alalevonadifloxacin mesylate serves primarily in clinical settings as an antibiotic treatment option for serious infections caused by resistant Gram-positive bacteria, particularly MRSA. Its development represents a significant advancement in addressing challenges posed by antibiotic resistance.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3